3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole
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Overview
Description
3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole is a heterocyclic compound that features a fused pyran and oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chloromethyl ketones with hydroxylamine to form the oxazole ring, followed by cyclization with a suitable dihydropyran derivative . The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of metal-free synthetic routes is gaining attention due to environmental and economic considerations .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrano-oxazole derivatives.
Substitution: The chloromethyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrano-oxazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A similar heterocyclic compound with an oxygen and nitrogen atom in the ring.
Benzoxazole: Contains a fused benzene and oxazole ring system.
Uniqueness
3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
2649070-24-4 |
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Molecular Formula |
C7H10ClNO2 |
Molecular Weight |
175.61 g/mol |
IUPAC Name |
3-(chloromethyl)-4,5,6,7a-tetrahydro-3aH-pyrano[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C7H10ClNO2/c8-4-6-5-2-1-3-10-7(5)11-9-6/h5,7H,1-4H2 |
InChI Key |
VGYBALMOBWAKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(OC1)ON=C2CCl |
Purity |
95 |
Origin of Product |
United States |
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